Cas no 1690733-56-2 (1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine)

1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine is a versatile organic compound with significant synthetic utility. Its trifluoropropyl substituent enhances its stability and reactivity, making it an ideal building block in organic synthesis. The compound offers improved solubility in organic solvents, facilitating smooth reaction conditions. Its imidazol-2-amine core provides a reactive nitrogen atom, enabling diverse transformations in various chemical reactions.
1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine structure
1690733-56-2 structure
Product Name:1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine
CAS No:1690733-56-2
MF:C6H8F3N3
MW:179.1430311203
CID:6483916
PubChem ID:106571605
Update Time:2025-06-18

1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine
    • EN300-1109847
    • 1690733-56-2
    • Inchi: 1S/C6H8F3N3/c7-6(8,9)1-3-12-4-2-11-5(12)10/h2,4H,1,3H2,(H2,10,11)
    • InChI Key: FYVZHSYLLKGIBC-UHFFFAOYSA-N
    • SMILES: FC(CCN1C=CN=C1N)(F)F

Computed Properties

  • Exact Mass: 179.06703175g/mol
  • Monoisotopic Mass: 179.06703175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.8Ų

1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine Pricemore >>

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Additional information on 1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine

Professional Introduction to 1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine (CAS No. 1690733-56-2)

1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. The compound, identified by the CAS number 1690733-56-2, belongs to the imidazole class of molecules, which are well-documented for their role in various biological processes and therapeutic applications. The presence of a trifluoropropyl group in its molecular structure introduces additional pharmacological relevance, making it a subject of extensive research for potential drug development.

The chemical structure of 1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine consists of a five-membered aromatic ring containing two nitrogen atoms, with an amine functional group attached to the second position and a trifluoropropyl side chain linked to the first position. This configuration imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The fluorine atoms in the trifluoropropyl group enhance the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further pharmacological exploration.

In recent years, there has been a surge in research focused on fluorinated imidazole derivatives due to their potential as bioactive molecules. The fluorine atoms can modulate the binding affinity and selectivity of these compounds when interacting with biological receptors or enzymes. This has led to the investigation of 1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine as a possible scaffold for developing novel therapeutic agents. Studies have shown that such fluorinated imidazoles exhibit promising activities in various pharmacological assays, including antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling aspects of 1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine is its potential application in oncology research. The trifluoromethyl group is known to enhance the binding interactions between small molecules and their biological targets by increasing lipophilicity and reducing metabolic degradation. Preliminary computational studies have suggested that this compound may interact with specific kinases or other enzymes involved in cancer cell proliferation. These findings align with broader trends in drug discovery where fluorinated compounds are increasingly being explored for their ability to improve drug-like properties such as solubility, bioavailability, and target engagement.

Furthermore, the amine functional group in 1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine provides a versatile site for further chemical modification. This allows researchers to explore derivatization strategies that could enhance its pharmacological profile or improve its pharmacokinetic properties. For instance, conjugation with other bioactive molecules or incorporation into larger peptidomimetic structures could expand its therapeutic potential. Such modifications are often employed in medicinal chemistry to optimize lead compounds for clinical development.

The synthesis of 1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine presents unique challenges due to the sensitivity of the fluorinated side chain. However, advances in synthetic methodologies have made it more feasible to produce this compound with high purity and yield. Techniques such as nucleophilic substitution reactions followed by protection-deprotection strategies are commonly employed to construct the desired imidazole core. The trifluoropropyl group is typically introduced through cross-coupling reactions or via halogen-metal exchange processes, depending on the synthetic route chosen.

Recent publications have highlighted the use of 1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine as a building block in fragment-based drug discovery initiatives. Fragment-based approaches involve identifying small molecule fragments that bind weakly to biological targets but can be optimized through iterative chemical modifications into potent lead compounds. The structural features of this compound make it an ideal candidate for such screens due to its ability to engage multiple binding pockets on target proteins. This approach has been successfully applied in several high-profile drug discovery programs.

The pharmacological evaluation of 1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine has revealed intriguing interactions with various biological systems. In vitro assays have demonstrated its ability to inhibit certain enzyme activities associated with inflammatory pathways, suggesting potential applications in managing chronic inflammatory diseases. Additionally, preliminary cell-based assays have shown cytotoxic effects against specific cancer cell lines without significant toxicity toward normal cells. These findings underscore the need for further investigation into its therapeutic potential.

The role of computational chemistry in understanding the behavior of 1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound might interact with different biological targets at an atomic level. By simulating these interactions computationally before conducting wet-lab experiments, researchers can prioritize which derivatives are most likely to yield successful outcomes. This integration of computational methods with experimental validation has accelerated the pace of drug discovery significantly.

The future directions for research involving 1-(3,3,3-trifluoropropyl)-1H-imidazol-2-amine are multifaceted and exciting. Exploration into its mechanism of action will be crucial for understanding how it exerts its observed pharmacological effects. Additionally; investigating its potential as a prodrug or prodrug precursor could open new avenues for therapeutic intervention where it may be converted into active species within vivo environments.

In conclusion, 1-( 33 33 - trifluoro propy l) - 11 H - im id az ol - 22 - am ine ( CAS No . 16907 33 - 56 - 22 ) represents an interesting molecular entity worthy o f further exploration within pharmaceutical chemistry . Its unique structural features , coupled wi th promising preliminary data , position it as a valuable candidate f or future drug development initiatives . As research continues , additional insights into its pharmacological profile will undoubtedly emerge , contributing t o our understanding o f how fluorinated heterocycles can be leveraged t o create novel therapeutics . p >

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